molecular formula C17H18ClNO B11535156 4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol

4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol

Cat. No.: B11535156
M. Wt: 287.8 g/mol
InChI Key: UEQMFNHQQWBUIF-UHFFFAOYSA-N
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Description

4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of a primary amine with an active carbonyl compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol involves the reaction of 4-chloro-3,5-dimethylphenol with 2,4-dimethylbenzaldehyde in the presence of an acid catalyst. The reaction mixture is typically refluxed for about an hour and then cooled to room temperature. The resulting mixture is concentrated to give a yellow solid product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol involves its ability to form stable complexes with metal ions. The Schiff base ligand coordinates with metal ions through the imine nitrogen and phenolic oxygen atoms, forming a square planar geometry around the metal ion . This coordination can enhance the compound’s biological activity by interacting with cellular targets and disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloro and dimethyl groups on the phenol ring can affect its electronic properties and interactions with metal ions, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

4-chloro-2-[(2,4-dimethylphenyl)iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C17H18ClNO/c1-10-5-6-15(11(2)7-10)19-9-14-13(4)17(18)12(3)8-16(14)20/h5-9,20H,1-4H3

InChI Key

UEQMFNHQQWBUIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C=C(C(=C2C)Cl)C)O)C

Origin of Product

United States

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